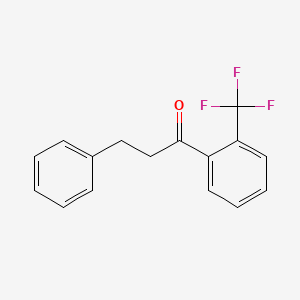

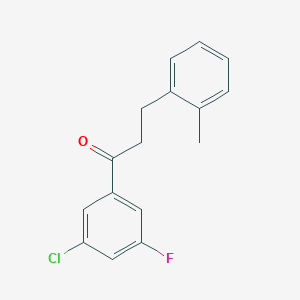

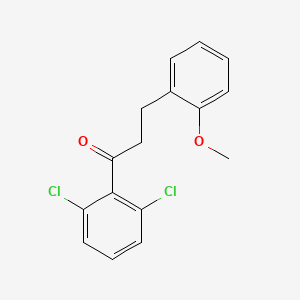

2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone and related compounds has been described in several studies. In one study, the compound was synthesized and characterized using various spectroscopic techniques, including FT-IR, UV-visible, 1H NMR, and HRMS. The molecular structure was elucidated using single-crystal X-ray diffraction, revealing that it crystallizes in the orthorhombic crystal system . Another related compound, a Schiff's base, was synthesized and characterized using similar spectroscopic methods and computational investigations . Additionally, a practical synthesis method for a precursor of the anti-inflammatory agent naproxen, which shares a similar methoxyphenyl component, was described involving Pd-catalyzed reactions and regioselective addition of HX to a triple bond .

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone were calculated using DFT/B3LYP methods with a 6-311++ G (d, p) basis set, showing good agreement with experimental data. The compound's molecular structure was confirmed by X-ray diffraction, with unit cell parameters provided . For related compounds, the molecular structure was also confirmed by X-ray single crystal analysis, revealing the orientation of various substituents and the dihedral angles between different rings in the molecules .

Chemical Reactions Analysis

The title compound was screened for antimicrobial activity, showing moderate activity against selected pathogens . The study of a related Schiff's base compound included an investigation of the tautomeric equilibrium between enol, keto, and transition state forms, as well as intramolecular proton transfer processes . These studies provide insights into the reactivity and potential applications of these compounds.

Physical and Chemical Properties Analysis

The HOMO-LUMO energy gap of 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone was determined both experimentally and theoretically, with the results being nearly the same, indicating the stability of the compound. Chemical reactivity parameters were also studied, showing good agreement with experimental data . For the related Schiff's base, nonlinear optical property calculations suggested potential use as an NLO material . The crystal structures of related compounds revealed various intermolecular interactions, such as hydrogen bonding and pi-pi interactions, which contribute to the stability of the crystal network .

Aplicaciones Científicas De Investigación

Microwave and Ultrasound-Assisted Semisynthesis

The compound has been utilized in microwave- and ultrasound-assisted semisynthesis of natural methoxylated propiophenones. This process involves reacting isomeric mixtures of phenylpropenes with palladium chloride and sodium formate in a mixture of formic acid, methanol, and water, followed by oxidation. This method offers a rapid and practical approach to synthesizing phenylpropanes and propiophenones (Joshi, Sharma, & Sinha, 2005).

Novel Photosynthesis of Chromene

2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone has been involved in the synthesis of chromenes through base-catalyzed aldol condensation, known as the Claisen-Schmidt condensation. This process led to the synthesis of 5,8a-dichloro-2-(4-methoxyphenyl)-8aH-chromene, a compound characterized by various spectroscopic techniques (Yousif & Fadhil, 2020).

Spectroscopic Investigation of Schiff's Base

A study reported the synthesis, spectroscopic analysis, and DFT calculations on a novel Schiff's base related to 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone. The study investigated the tautomeric equilibrium and stabilization energies, providing insights into intra- and intermolecular interactions and nonlinear optical property calculations, suggesting potential NLO material applications (Yıldırım, Yıldırım, & Kaştaş, 2016).

Synthesis and Characterization of Zinc(II) Complex

The compound also played a role in the synthesis and characterization of a mononuclear zinc(II) complex. The complex, derived from 2-methoxy-6-[(3-cyclohexylaminopropylimino)methyl]phenol, was characterized by elemental analysis, IR, and X-ray single crystal determination. The study revealed the molecular structure and intermolecular hydrogen bonds forming chains in the crystal structure (Han, You, Xu, & Wang, 2006).

Propiedades

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-15-8-3-2-5-11(15)9-10-14(19)16-12(17)6-4-7-13(16)18/h2-8H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQSHPPZBVMCCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644205 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

CAS RN |

898774-22-6 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.